(6-Acetamidopyridin-3-yl)boronic acid
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Overview
Description
(6-Acetamidopyridin-3-yl)boronic acid: is an organic compound with the molecular formula C7H9BN2O3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with an acetamido group at the 6-position.
Mechanism of Action
Target of Action
Boronic acids, including pyridinylboronic acids, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, such as palladium . The metal catalyst is first activated through an oxidative addition process, forming a new bond with an electrophilic organic group . The boronic acid then transfers its organic group to the activated metal catalyst .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds produced .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetamidopyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-3-pyridinecarboxamide.
Borylation Reaction: The borylation of 6-bromo-3-pyridinecarboxamide is carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst under basic conditions.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: (6-Acetamidopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and bis(pinacolato)diboron.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-Acetamidopyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of boron-containing biomolecules for biological studies.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Acetamidophenylboronic acid
- 3-Pyridinylboronic acid
Comparison: (6-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of both an acetamido group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to phenylboronic acid, it offers enhanced specificity in biological applications due to the additional functional groups. The acetamido group also provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
(6-acetamidopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNAHNBBRFXANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669787 |
Source
|
Record name | (6-Acetamidopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-21-3 |
Source
|
Record name | (6-Acetamidopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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